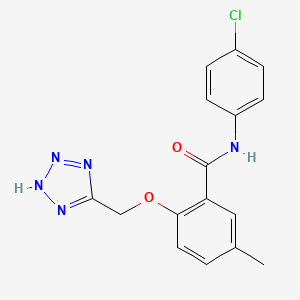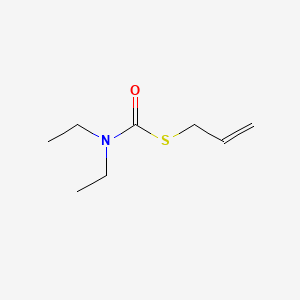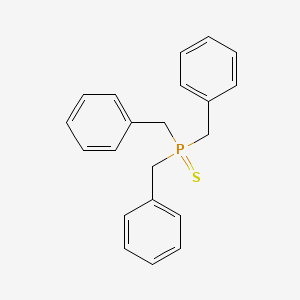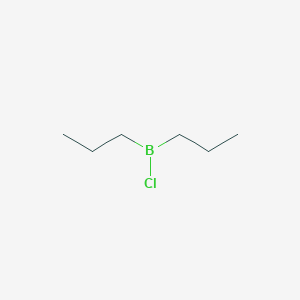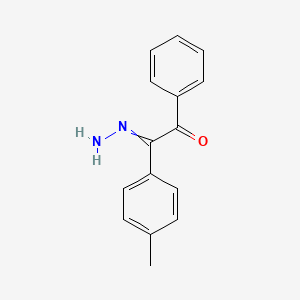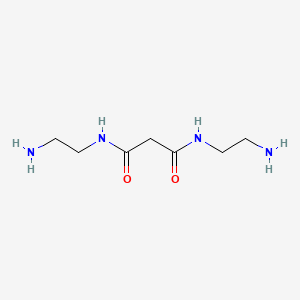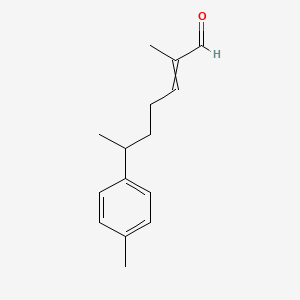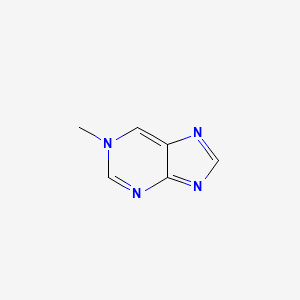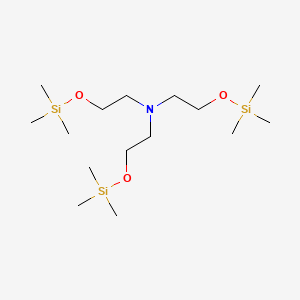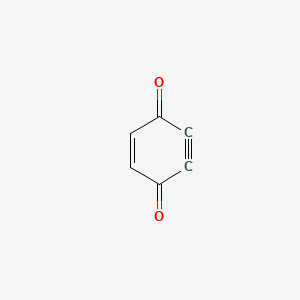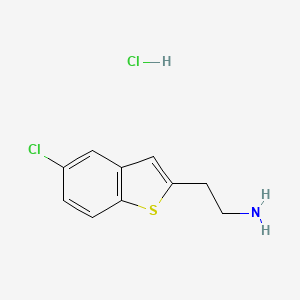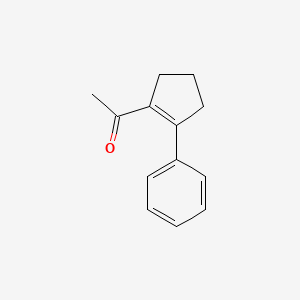
1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one: is an organic compound characterized by a cyclopentene ring substituted with a phenyl group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one typically involves the cyclization of phenyl-substituted precursors under specific conditions. One common method involves the reaction of phenylacetic acid derivatives with cyclopentanone in the presence of a strong acid catalyst. The reaction proceeds through an intramolecular aldol condensation, followed by dehydration to form the desired cyclopentene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
化学反応の分析
Types of Reactions: 1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated aromatic compounds
科学的研究の応用
Chemistry: 1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopentene derivatives. It may also serve as a ligand in the development of new bioactive molecules.
Medicine: The compound’s structural features make it a potential candidate for drug development. It can be modified to create analogs with enhanced pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of 1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s cyclopentene ring and phenyl group can engage in hydrophobic interactions, while the ethanone moiety can form hydrogen bonds with target molecules. These interactions can influence the compound’s binding affinity and specificity, leading to various biological effects.
類似化合物との比較
- 1-(1-Methylcyclopent-2-en-1-yl)ethan-1-one
- Methyl-1-cyclopenten-1-yl)-ethanone
Comparison: 1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. The phenyl group can enhance the compound’s stability and increase its potential for interactions with biological targets, making it a valuable scaffold for drug discovery and development.
特性
CAS番号 |
15289-15-3 |
|---|---|
分子式 |
C13H14O |
分子量 |
186.25 g/mol |
IUPAC名 |
1-(2-phenylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C13H14O/c1-10(14)12-8-5-9-13(12)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
InChIキー |
TXTBFKWWNWSZEB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(CCC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



